molecular formula C9H16ClNO3S B2571201 2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-propylacetamide CAS No. 727694-68-0

2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-propylacetamide

Cat. No.: B2571201
CAS No.: 727694-68-0
M. Wt: 253.74
InChI Key: VLMQHOJWRWMEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-propylacetamide is a chemical compound with a molecular formula of C8H14ClNO3S It is characterized by the presence of a chloro group, a dioxo-thiolan ring, and a propylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-propylacetamide typically involves the reaction of 2-chloroacetamide with a thiolane derivative under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency. The final product is purified using techniques like recrystallization, chromatography, or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-propylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-propylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-propylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)acetamide: Similar structure with a different alkyl group.

    2-Chloro-N-(2,2-dimethylpropyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide: Contains a neopentyl group instead of a propyl group.

    2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-propylpropanamide: Similar structure with a propanamide moiety

Uniqueness

2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-propylacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO3S/c1-2-4-11(9(12)6-10)8-3-5-15(13,14)7-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMQHOJWRWMEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CCS(=O)(=O)C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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